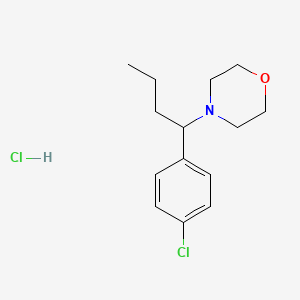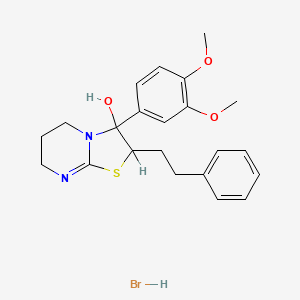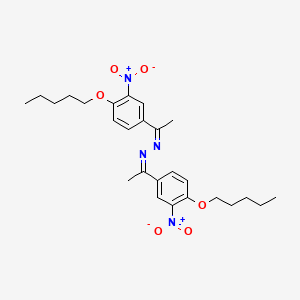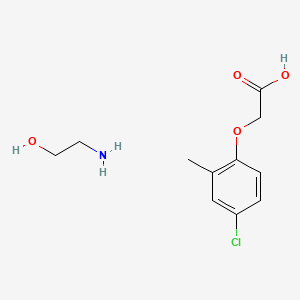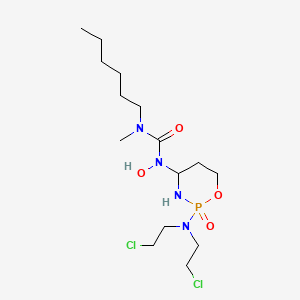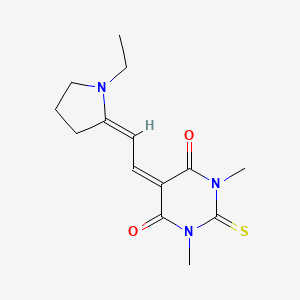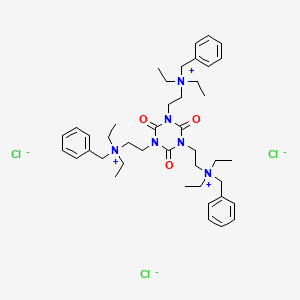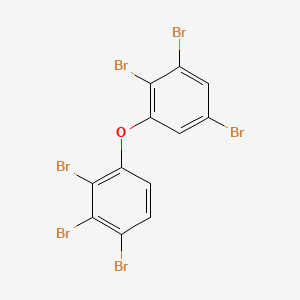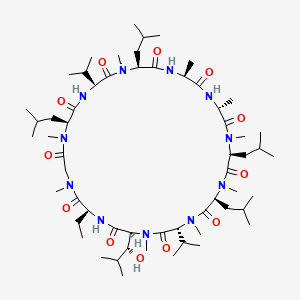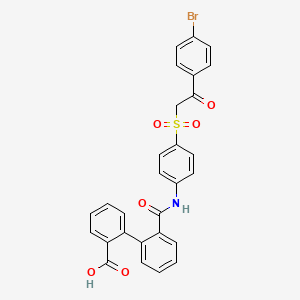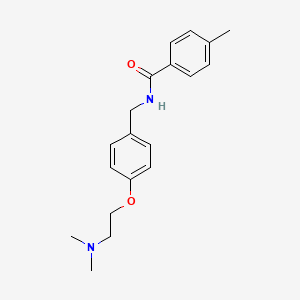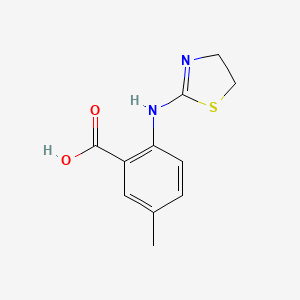
Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- is a complex organic compound that features a benzoic acid core substituted with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- typically involves the reaction of benzoic acid derivatives with thiazole compounds. One common method includes the condensation of 2-aminothiazole with 5-methyl-2-nitrobenzoic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism by which Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit fatty acid synthesis in bacteria, leading to cell death . In cancer research, it has been shown to inhibit enzymes like epidermal growth factor receptor kinase, which plays a crucial role in cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: These include compounds like 2-aminobenzoic acid and 4-aminobenzoic acid, which share a similar benzoic acid core but differ in their substituents.
Thiazole derivatives: Compounds such as 2-aminothiazole and 4,5-dihydrothiazole are structurally similar but lack the benzoic acid moiety.
Uniqueness
What sets Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- apart is its unique combination of a benzoic acid core with a thiazole ring, which imparts distinct chemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
127627-70-7 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylamino)-5-methylbenzoic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-7-2-3-9(8(6-7)10(14)15)13-11-12-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
XJHLTHQFSYYYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NCCS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


